molecular formula C8H15ClN2O B2772447 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride CAS No. 1796557-11-3

3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride

Cat. No.: B2772447
CAS No.: 1796557-11-3
M. Wt: 190.67
InChI Key: YMZJXDVMDHDTMX-UHFFFAOYSA-N
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Description

3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is a synthetic compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 g/mol . It is characterized by its spirocyclic structure, which includes an oxa-diazaspiro ring system. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxa and diaza functionalities. This combination of features makes it a valuable compound for various research applications, particularly in the fields of organic synthesis and medicinal chemistry .

Biological Activity

3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride (CAS No. 1796557-11-3) is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and hypertension treatment. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H15ClN2OC_8H_{15}ClN_2O, with a molecular weight of approximately 190.67 g/mol. The compound features a spirocyclic structure that is characteristic of several biologically active compounds.

PropertyValue
Molecular FormulaC8H15ClN2OC_8H_{15}ClN_2O
Molecular Weight190.67 g/mol
CAS Number1796557-11-3
Chemical StructureStructure

Neuropharmacological Effects

Research indicates that derivatives of diazaspiro compounds exhibit significant activity at muscarinic receptors, which are critical in various neurological functions. A study highlighted that related compounds showed high affinities for M1 and M2 muscarinic receptors, demonstrating antiamnesic effects in vivo at doses as low as 0.1 mg/kg . This suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases.

Antihypertensive Properties

Another notable aspect of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH), which has implications for hypertension management. In a study involving spontaneously hypertensive rats, certain derivatives showed a significant reduction in blood pressure upon oral administration at doses of 30 mg/kg . This mechanism may involve the modulation of vascular tone through the inhibition of epoxyeicosatrienoic acids (EETs), which are known to promote vasodilation.

Case Study: Muscarinic Activity

In a series of experiments assessing the muscarinic activity of diazaspiro derivatives, it was found that compounds with specific structural modifications could selectively enhance binding to M1 receptors while minimizing side effects associated with M2 receptor activation. For instance, alterations to the methyl group at the N2 position improved selectivity without compromising the antiamnesic effect .

Case Study: Hypertension Treatment

In another investigation focused on hypertension, compounds derived from the diazaspiro framework were tested for their efficacy as sEH inhibitors. The results indicated that these compounds not only reduced blood pressure but also had minimal adverse effects on normotensive rats, suggesting a favorable therapeutic profile for treating hypertensive patients .

Properties

IUPAC Name

3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-7-6-8(11-10-7)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZJXDVMDHDTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2(C1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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